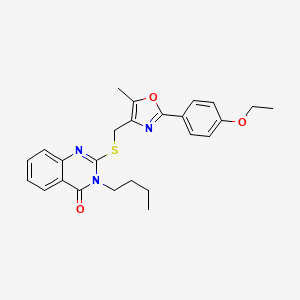

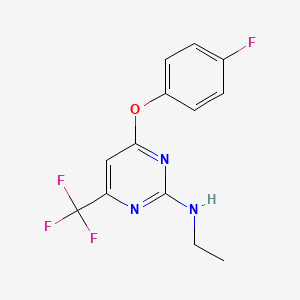

![molecular formula C12H11ClF3N3S B2812799 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine CAS No. 2060750-71-0](/img/structure/B2812799.png)

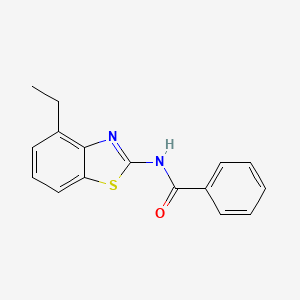

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine” is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are majorly used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Aplicaciones Científicas De Investigación

Dynamic Tautomerism and Divalent N(I) Character

The compound is part of a class that exhibits dynamic tautomerism and divalent N(I) character, with a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen. This property is crucial in understanding electron donating properties and the structure's reactivity, highlighting its importance in quantum chemical analysis and molecular orbital analysis (Bhatia, Malkhede, & Bharatam, 2013).

Regioselective Oxidative C–H Functionalization

The compound's framework facilitates the synthesis of biologically potent derivatives through regioselective oxidative C–H functionalization, employing a metal-free approach. This method allows for the convenient synthesis of therapeutically relevant compounds from simple heteroaryl-thioureas, highlighting the compound's role in streamlining synthetic pathways for potential therapeutic agents (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Antimicrobial Activity

Another area of application is the development of antimicrobial agents, where derivatives of the compound have been synthesized and evaluated for their activity. The structural motif of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine serves as a precursor in the synthesis of new compounds with potential antimicrobial properties, demonstrating its utility in addressing public health challenges by contributing to the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Non-covalent Interactions and Crystallography

Investigations into non-covalent interactions within derivatives of this compound reveal insights into hydrogen bonds, van der Waals interactions, and steric effects. Such studies are vital for understanding molecular structures and designing molecules with specific properties, emphasizing the compound's significance in crystallography and molecular design (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).

Heterocyclic N-substituted Derivatives

The compound also plays a crucial role in the synthesis of various heterocyclic N-substituted derivatives, showcasing its versatility in organic synthesis. These derivatives have applications ranging from medicinal chemistry to materials science, underscoring the compound's utility in facilitating the development of new molecules with diverse functions (Sokolov & Aksinenko, 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl Transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thwarting bacterial growth .

Biochemical Pathways

The compound affects the post-translational modification pathway catalyzed by PPTases . By inhibiting PPTase, it attenuates secondary metabolism in bacteria . This disruption of secondary metabolism can lead to a decrease in bacterial virulence .

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can reach its target in the bacterial cell without causing significant harm to human cells .

Result of Action

The result of the compound’s action is a decrease in bacterial growth and virulence . For example, an advanced analogue of this compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This indicates that the compound’s action can lead to a decrease in the production of certain bacterial metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the presence of efflux pumps in the bacterial environment can reduce the efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition is significant as it allows the compound to possess antibacterial activity without causing rapid cytotoxic responses in human cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to attenuate the production of Sfp-PPTase-dependent metabolites when applied to Bacillus subtilis at sublethal doses . Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and has been implicated in efflux mechanisms for resistance in Escherichia coli . These effects highlight its potential as a therapeutic agent in combating bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with bacterial phosphopantetheinyl transferase (PPTase). By inhibiting this enzyme, the compound disrupts essential post-translational modifications required for bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites and thwarts bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a reliable agent for prolonged experimental use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, it effectively attenuates the production of Sfp-PPTase-dependent metabolites without causing significant toxicity . At higher doses, potential adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with bacterial phosphopantetheinyl transferase (PPTase). This interaction disrupts the enzyme’s function, leading to a reduction in the production of secondary metabolites essential for bacterial growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches its target sites effectively .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is directed to specific compartments or organelles where it can exert its inhibitory effects on bacterial phosphopantetheinyl transferase (PPTase) .

Propiedades

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3S/c1-6(2)18-11-19-9(5-20-11)10-8(13)3-7(4-17-10)12(14,15)16/h3-6H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQVMCBGNLPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)

![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)

![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)

![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)